molecular formula C19H20FNO2 B2555036 2-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide CAS No. 1049388-52-4

2-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide

Cat. No. B2555036
CAS RN: 1049388-52-4
M. Wt: 313.372
InChI Key: ONVVBUZQSNKRRS-UHFFFAOYSA-N
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Description

“2-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide” is a chemical compound with the molecular formula C16H16FNO2 . It has a molecular weight of 273.3 .


Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group, a fluorophenyl group, and a cyclopropyl group . The presence of these groups could influence its reactivity and properties.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 445.7±35.0 °C and a predicted density of 1.161±0.06 g/cm3 at 20 °C and 760 Torr . Its pKa is predicted to be 14.26±0.46 .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. Notably, 2-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide serves as an organoboron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for constructing complex molecules.

Anti-Inflammatory and Analgesic Activities

Indole derivatives, including compounds related to our target molecule, have shown promising pharmacological activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited anti-inflammatory and analgesic effects, along with a favorable ulcerogenic index . While this specific compound is not identical to our target, it highlights the potential of indole-based structures.

Boron-Based Reagents

Our compound falls within the class of organoboron reagents, which play a crucial role in SM coupling. These reagents are generally stable, environmentally benign, and readily prepared. Researchers have developed several classes of boron reagents, each tailored for specific SM coupling conditions. The mechanisms of transmetalation—the transfer of nucleophilic organic groups from boron to palladium—are actively studied .

Protodeboronation Strategies

Protodeboronation reactions, involving the removal of boron from boronic esters, have gained attention. Researchers explore less nucleophilic reagents (such as (3,5-bis(trifluoromethyl)phenyl)lithium) to prevent unwanted side reactions. While our compound is not directly mentioned, understanding protodeboronation mechanisms contributes to boron-based synthetic strategies .

Benzylic Position Reactions

Although not specific to our compound, reactions at the benzylic position are relevant. For instance, N-bromosuccinimide (NBS) initiates free radical reactions, leading to benzylic functionalization. While NBS is not directly related to our compound, exploring analogous transformations can provide insights into boron-based reactivity .

Future Directions

While specific future directions for this compound are not clear from the available information, compounds with similar structures have been studied for their diverse biological activities . This suggests that “2-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide” could also have potential applications in various fields.

properties

IUPAC Name

2-ethoxy-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c1-2-23-17-6-4-3-5-16(17)18(22)21-13-19(11-12-19)14-7-9-15(20)10-8-14/h3-10H,2,11-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVVBUZQSNKRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide

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